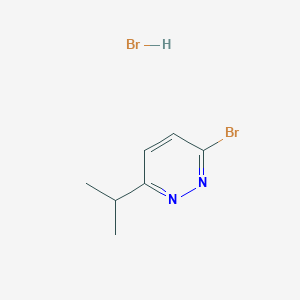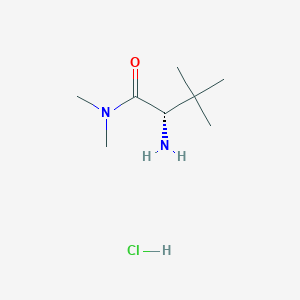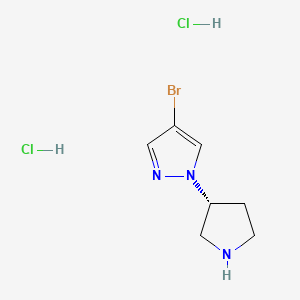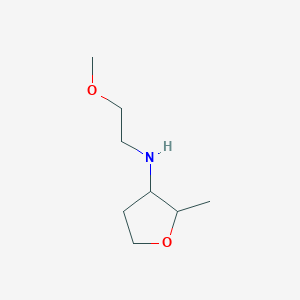
3-Bromo-6-isopropyl-pyridazine hydrobromide
Overview
Description
3-Bromo-6-isopropyl-pyridazine hydrobromide is a chemical compound with the CAS Number: 1373223-56-3 . It has a molecular weight of 281.98 and its molecular formula is C7H10Br2N2 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-isopropyl-pyridazine hydrobromide is 1S/C7H9BrN2.BrH/c1-5(2)6-3-4-7(8)10-9-6;/h3-5H,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-6-isopropyl-pyridazine hydrobromide is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 281.98 and its molecular formula is C7H10Br2N2 .Scientific Research Applications
Synthesis and Chemical Properties
Pyridazines, including 3-bromo-pyridazines, are significant in medicinal chemistry and crop protection. Their synthesis often involves complex reactions that require precise control over regioselectivity. For instance, the boron trifluoride-mediated cycloaddition of 3-bromotetrazine and silyl enol ethers is a method to synthesize functionalized pyridazines with high regiocontrol, leading to 3,4-disubstituted pyridazines through subsequent cross-coupling protocols (Schnell et al., 2021).
Applications in Material Science
Pyridazine derivatives, due to their structural and electronic properties, have found applications in material science, such as in the design of new materials for optoelectronic applications. For example, pyridazine-based donor-acceptor type materials show promise in OLED applications due to their strong absorption/emission characteristics and high thermal stability, making them suitable for use as hosts in green phosphorescent devices (Liu et al., 2017).
Role in Medicinal Chemistry
In medicinal chemistry, pyridazine derivatives have been explored for their inhibitory effects on various enzymes, potentially leading to new therapeutic agents. For instance, pyrazole[3,4-d]pyridazine derivatives have been studied as inhibitors of acetylcholinesterase and carbonic anhydrase enzymes, suggesting their potential as anticholinergic agents with significant pharmacological activities (Taslimi et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-6-propan-2-ylpyridazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.BrH/c1-5(2)6-3-4-7(8)10-9-6;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTSSNMDHVXCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-isopropyl-pyridazine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)







![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)

![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1382791.png)